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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B3052130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-heptenoate, specifically the (E)-isomer, is an unsaturated fatty acid methyl ester

(FAME). While not extensively studied for its therapeutic potential, its structural similarity to

other biologically active short-chain fatty acid esters suggests it may be of interest in various

research and development contexts. This document provides a comprehensive overview of its

chemical properties, synthesis, analytical methods, and a summary of the current, limited

understanding of its biological significance.

Chemical and Physical Properties
A summary of the key chemical and physical properties of methyl (E)-2-heptenoate is

presented in Table 1. This data is essential for its handling, characterization, and use in

experimental settings.

Table 1: Chemical and Physical Properties of Methyl (E)-2-Heptenoate
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Property Value Source

CAS Number 22104-69-4 [1]

IUPAC Name methyl (E)-hept-2-enoate [2]

Molecular Formula C₈H₁₄O₂ [2]

Molecular Weight 142.20 g/mol [2]

Appearance Colorless liquid (presumed) General chemical properties

Boiling Point Data not available

Density Data not available

Solubility
Insoluble in water; soluble in

organic solvents
General properties of esters

InChI Key
IQQDLHGWGKEQDS-

VOTSOKGWSA-N
[3]

SMILES CCCCC/C=C/C(=O)OC [3]

Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of methyl 2-
heptenoate. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for Methyl (E)-2-Heptenoate
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Technique Key Features and Observations

¹H NMR
Data available, specific shifts not detailed in

search results.

¹³C NMR
Data available, specific shifts not detailed in

search results.

GC-MS
Mass spectrum available with major fragments

at m/z 55, 87, 41, 113, 27.[4]

IR Spectroscopy

Expected characteristic peaks for an α,β-

unsaturated ester: C=O stretch (~1715-1730

cm⁻¹), C=C stretch, and C-O stretches (~1000-

1300 cm⁻¹).

Experimental Protocols
Synthesis of Methyl 2-Heptenoate
While a specific, detailed protocol for the synthesis of methyl 2-heptenoate was not found in

the public domain, it can be readily synthesized using standard esterification methods. Below

are two general protocols that can be adapted.

4.1.1. Fischer Esterification of 2-Heptenoic Acid

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reactants: 2-Heptenoic acid, Methanol (in excess, can also be used as the solvent).

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptenoic acid in an

excess of methanol.

Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours. The reaction progress can be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the excess acid with a mild base, such as a saturated solution of sodium

bicarbonate.

Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or

ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure or by

column chromatography.

4.1.2. Transesterification

This method is useful if a different ester of 2-heptenoic acid is more readily available.

Reactants: An ester of 2-heptenoic acid (e.g., ethyl 2-heptenoate), Methanol.

Catalyst: A strong acid (e.g., H₂SO₄) or a strong base (e.g., sodium methoxide).

Procedure (Base-catalyzed):

In a flask with a reflux condenser, dissolve the starting ester in a large excess of methanol.

Add a catalytic amount of sodium methoxide.

Heat the mixture to reflux. The reaction is typically faster than Fischer esterification and

can be monitored by TLC or GC.

Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid

(e.g., acetic acid).
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Remove the excess methanol by rotary evaporation.

The residue can be purified by distillation or chromatography as described above.

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

compounds like methyl 2-heptenoate. The following is a general protocol for the analysis of

fatty acid methyl esters (FAMEs) that is applicable to this compound.

Sample Preparation:

For biological samples, lipids are first extracted using a method such as the Folch or Bligh-

Dyer procedure.

The extracted lipids are then transesterified to their corresponding FAMEs. A common

method is to use a reagent like 14% boron trifluoride in methanol or methanolic HCl.

The resulting FAMEs are extracted into a nonpolar solvent like hexane.

The hexane layer is carefully collected, and the solvent may be evaporated to concentrate

the sample, which is then reconstituted in a known volume of hexane for injection.

GC-MS Parameters:

Gas Chromatograph: Agilent 7890A or similar.

Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar

bonded polyethylene glycol (PEG) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector

temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.
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Ramp 1: Increase to 180 °C at 10 °C/min.

Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometer: Agilent 5975C or similar.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identification is achieved by comparing the retention time and mass

spectrum of the analyte with that of a pure standard and by searching against a mass

spectral library (e.g., NIST). Quantification is typically performed using an internal

standard.

Biological Activity and Relevance in Drug
Development
Currently, there is a significant lack of publicly available data on the specific biological activities

of methyl 2-heptenoate. Searches for its cytotoxicity, anti-cancer activity, or other

pharmacological effects did not yield specific results for this compound.

However, it is worth noting that other short-chain fatty acids and their esters have been shown

to possess a range of biological activities. For instance, some unsaturated fatty acids and their

derivatives have been investigated for their anti-inflammatory, anti-microbial, and anti-cancer

properties. The presence of the α,β-unsaturated ester moiety in methyl 2-heptenoate makes it

a potential Michael acceptor, which could allow it to interact with biological nucleophiles, a

mechanism of action for some therapeutic agents.

Given the current data gap, future research could focus on screening methyl 2-heptenoate for

various biological activities, including but not limited to:

Cytotoxicity Assays: Against a panel of cancer cell lines to assess any potential anti-

proliferative effects.
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Anti-inflammatory Assays: Investigating its effects on inflammatory pathways in relevant cell

models.

Antimicrobial Screening: Testing its efficacy against a range of pathogenic bacteria and fungi.

Visualizations
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of methyl 2-heptenoate
from a biological matrix using GC-MS.

Sample Preparation

GC-MS Analysis Data Processing

Biological Sample (e.g., Plasma, Tissue) Lipid Extraction
(e.g., Folch Method)

Transesterification to FAMEs
(e.g., BF₃/Methanol)

FAME Extraction
(Hexane) Solvent Evaporation & Reconstitution GC Injection

Chromatographic Separation
(Capillary Column)

Electron Ionization (70 eV)

Mass Detection
(Quadrupole Analyzer)

Data Acquisition
(TIC and Mass Spectra)

Compound Identification
(Retention Time & Library Match)

Quantification
(Internal Standard) Final Report

Click to download full resolution via product page

Caption: Workflow for the GC-MS analysis of methyl 2-heptenoate.

Conclusion
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Methyl 2-heptenoate is a readily characterizable small molecule with well-defined physical and

chemical properties. While standard protocols for its synthesis and analysis are available, there

is a notable absence of research into its biological activities. For researchers in drug discovery

and development, this compound represents an unexplored chemical entity that, based on the

activities of structurally related molecules, may warrant further investigation. The protocols and

data presented in this guide provide a solid foundation for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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